N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 848832-73-5
Cat. No.: VC5723394
Molecular Formula: C19H19FN4OS
Molecular Weight: 370.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848832-73-5 |
|---|---|
| Molecular Formula | C19H19FN4OS |
| Molecular Weight | 370.45 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H19FN4OS/c1-13-4-3-5-15(10-13)18-22-23-19(24(18)2)26-12-17(25)21-11-14-6-8-16(20)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25) |
| Standard InChI Key | DNRLXTZECZROEH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a methyl group at position 4. A sulfanylacetamide side chain is attached to position 3 of the triazole ring, which is further linked to a 4-fluorobenzyl group via an amide bond. This arrangement introduces steric and electronic effects that influence its reactivity and interactions with biological targets.
Key Physicochemical Data
The following table summarizes critical physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 848832-73-5 |
| Molecular Formula | |
| Molecular Weight | 370.45 g/mol |
| IUPAC Name | N-[(4-Fluorophenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| SMILES | CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F |
| InChIKey | DNRLXTZECZROEH-UHFFFAOYSA-N |
The compound’s solubility data remain unreported, but its lipophilic nature (evident from the aromatic and alkyl substituents) suggests limited aqueous solubility, a common trait among triazole derivatives.
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to triazole derivatives. A representative route involves:
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Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl compounds, such as the reaction of 3-methylphenylhydrazine with methyl isocyanate to form the 1,2,4-triazole core.
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Sulfanyl Group Introduction: Thiolation at position 3 of the triazole using sulfurizing agents like phosphorus pentasulfide.
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Acetamide Side Chain Attachment: Coupling the sulfanyl-triazole intermediate with 4-fluorobenzylamine via an acyl chloride intermediate.
Optimization Challenges
Yield optimization often requires precise control of reaction conditions, including temperature (typically 80–120°C), solvent polarity (e.g., dimethylformamide), and catalysts (e.g., triethylamine). Purification via column chromatography or recrystallization is critical to achieving high purity, given the compound’s structural complexity.
Biological Activities and Mechanistic Insights
Anticancer Activity
The sulfanyl and fluorobenzyl groups may enhance interactions with cancer-related targets. For example, triazoles inhibit histone deacetylases (HDACs) or topoisomerases, leading to apoptosis in leukemia and breast cancer cell lines. Molecular docking simulations predict moderate binding affinity () for HDAC isoforms, though experimental validation is needed.
Pharmacokinetic Considerations
The compound’s logP value (estimated at 3.1 via computational methods) suggests moderate blood-brain barrier permeability, while the fluorine atom may improve metabolic stability by resisting oxidative degradation.
Comparative Analysis with Related Compounds
Structural Analogues
Comparing this compound to Evitachem’s 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide:
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Similarities: Both share the triazole-sulfanyl-acetamide scaffold, which is crucial for target binding.
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Differences: The 3-methylphenyl and 4-fluorobenzyl groups in the subject compound may enhance lipophilicity compared to the pyridinyl and dimethoxyphenyl groups in the analogue.
Activity Trends
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Antifungal Efficacy: Fluorinated triazoles often show 2–5-fold higher activity than non-fluorinated versions due to improved membrane penetration.
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Cytotoxicity: Methyl substituents on the triazole ring reduce off-target effects in mammalian cells, as seen in IC50 values > 50 µM for hepatocytes.
Future Research Directions
In Vitro and In Vivo Studies
Priority areas include:
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Antimicrobial Assays: Testing against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and fungal strains.
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Cancer Cell Line Screening: Evaluation in NCI-60 panels to identify potency hotspots.
Structural Optimization
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Water-Solubility Enhancement: Introducing polar groups (e.g., hydroxyls) or formulating as nanoparticles.
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Targeted Delivery: Conjugating with folate or antibody carriers to improve tumor selectivity.
Computational Modeling
Molecular dynamics simulations could predict binding modes with HDACs or cytochrome P450 enzymes, guiding rational design.
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